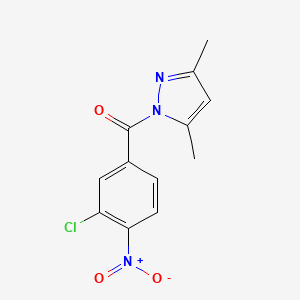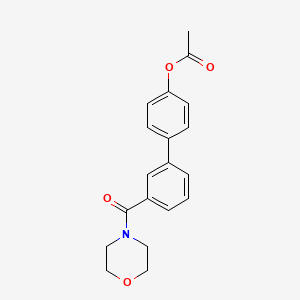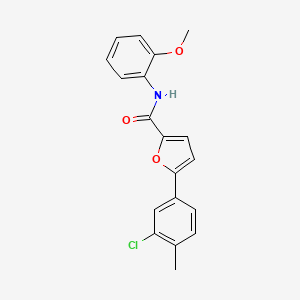
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, also known as HDMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HDMPPA belongs to the class of compounds known as acrylamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
More research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential targets in cancer cells.
3. Toxicity studies: Further studies are needed to evaluate the potential toxicity of this compound to normal cells and its potential side effects.
4. Combination therapy: this compound may be used in combination with other anticancer agents to enhance its therapeutic efficacy and reduce its potential toxicity.
5. Animal studies: Further studies are needed to evaluate the in vivo efficacy of this compound in animal models of cancer.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits potent anticancer properties. The synthesis method of this compound involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent and a catalyst. This compound has been found to inhibit cancer cell proliferation and induce apoptosis by inhibiting various cellular pathways. In addition, this compound exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
実験室実験の利点と制限
One of the main advantages of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method of this compound can lead to the development of more efficient and cost-effective methods for producing the compound.
2.
合成法
The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
科学的研究の応用
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
特性
IUPAC Name |
(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWOPUEBINLGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)


